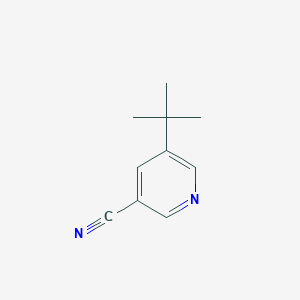

5-(tert-Butyl)nicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

5-tert-butylpyridine-3-carbonitrile |

InChI |

InChI=1S/C10H12N2/c1-10(2,3)9-4-8(5-11)6-12-7-9/h4,6-7H,1-3H3 |

InChI Key |

JYOBGDPWFJJHCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)C#N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 5 Tert Butyl Nicotinonitrile

Direct Synthesis Approaches

Direct synthesis approaches, which would involve the simultaneous formation of the pyridine (B92270) ring and the introduction of the cyano and tert-butyl groups, are not the most commonly reported methods for 5-(tert-Butyl)nicotinonitrile. Constructing the pyridine ring from acyclic precursors is a foundational strategy in pyridine synthesis. For instance, the Bohlmann-Rahtz pyridine synthesis allows for the creation of 2,3,6-trisubstituted pyridines from enamines and ynamines, which could theoretically be adapted. However, the specific substitution pattern of this compound makes these direct condensations challenging.

Multicomponent Reaction Strategies for Nicotinonitrile Derivatives

Multicomponent reactions (MCRs) are highly efficient for generating molecular complexity in a single step and are widely used for synthesizing various nicotinonitrile derivatives. These reactions often involve the condensation of an aldehyde, a ketone, an active methylene (B1212753) compound (like malononitrile), and an ammonia (B1221849) source. A prominent example is the Guareschi-Thorpe condensation, which can produce 2-amino-3-cyanopyridines. While powerful for generating a library of substituted pyridines, the specific synthesis of this compound via an MCR is not extensively documented, suggesting that controlling the regioselectivity to place the bulky tert-butyl group at the C5 position is a significant hurdle.

Derivatization from Precursors and Analogues

The most prevalent and well-documented strategies for synthesizing this compound involve the modification of existing pyridine or nicotinonitrile scaffolds. This approach offers better control over the final substitution pattern.

A cornerstone of modern organic synthesis, cross-coupling reactions are frequently employed for installing alkyl groups onto aromatic rings. The use of a halogenated pyridine, such as 5-bromonicotinonitrile (B16776) or 5-chloronicotinonitrile, as a precursor is a key strategy. These precursors can undergo coupling with a tert-butyl source. For example, a Negishi coupling reaction can be performed between 5-bromonicotinonitrile and a tert-butylzinc reagent, catalyzed by a palladium complex.

Another powerful method is the Suzuki-Miyaura coupling, which would involve reacting 5-halonicotinonitrile with a tert-butylboronic acid or its ester equivalent in the presence of a palladium catalyst and a base. The choice of catalyst and ligands is crucial for achieving high yields, especially given the steric bulk of the tert-butyl group.

| Precursor | Reagent | Coupling Reaction | Catalyst Example |

| 5-Bromonicotinonitrile | tert-Butylzinc chloride | Negishi | Pd(PPh₃)₄ |

| 5-Chloronicotinonitrile | tert-Butylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ |

Beyond halogenated precursors, other functionalized nicotinonitriles can serve as starting points. For instance, a nicotinonitrile derivative bearing a group that can be converted into a tert-butyl group could be utilized. While less direct, methods like the Barton-McCombie deoxygenation of a corresponding tertiary alcohol (formed from the reaction of a ketone precursor with an organometallic reagent) represent a potential, albeit multi-step, pathway. Another approach involves the use of 5-aminonicotinonitrile, which can be converted to a diazonium salt and subsequently subjected to reactions that introduce the tert-butyl group, though this is often less efficient than cross-coupling.

Catalytic Approaches in Synthesis

Catalysis is a recurring theme and an enabling technology in the synthesis of this compound, primarily within the context of the derivatization reactions discussed previously.

Homogeneous catalysis is central to the C-C bond-forming reactions used to synthesize this compound. Palladium-based catalysts are the most common for Suzuki, Negishi, and other similar cross-coupling reactions. The catalyst system, comprising a metal precursor (e.g., palladium(II) acetate) and a phosphine (B1218219) ligand (e.g., triphenylphosphine, XPhos), is dissolved in the reaction solvent, allowing for high reactivity and selectivity under relatively mild conditions. The ligand's electronic and steric properties are fine-tuned to promote the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination, ultimately leading to the desired this compound product.

Heterogeneous Catalysis (e.g., Metal-Organic Frameworks)

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and recycling, which are crucial for industrial applications and green chemistry. researchgate.net Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of heterogeneous catalysts due to their crystalline nature, high porosity, vast surface area, and tunable chemical functionalities. encyclopedia.pubscispace.com

MOFs are three-dimensional coordination polymers constructed from metal ions or clusters linked by organic ligands. nih.gov This unique structure allows for the design of catalysts with specific pore sizes, morphologies, and active sites tailored for particular chemical transformations. nih.gov

A notable application of MOFs in the synthesis of the nicotinonitrile core involves a nanomagnetic metal-organic framework, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, used as a highly efficient and recyclable catalyst. nih.gov Researchers have developed a four-component reaction for synthesizing a diverse range of nicotinonitrile derivatives. nih.gov This reaction typically involves an oxo-propanenitrile, an acetophenone (B1666503) derivative, an aldehyde, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. nih.gov The catalyst demonstrates excellent performance, affording the desired products in high yields (68–90%) within short reaction times (40–60 minutes). nih.gov The magnetic core of the catalyst facilitates its easy separation from the reaction mixture using an external magnet, a significant advantage over traditional filtration methods. nih.gov

The table below summarizes the optimization of reaction conditions for a model synthesis of a nicotinonitrile derivative using the Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst, illustrating the catalyst's efficacy.

Table 1: Optimization of Reaction Conditions for Nicotinonitrile Synthesis via Heterogeneous Catalysis nih.gov

| Entry | Catalyst Amount (g) | Solvent (5 mL) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 0.01 | Ethanol | Reflux | 120 | 50 |

| 2 | 0.015 | Ethanol | Reflux | 90 | 65 |

| 3 | 0.02 | Ethanol | Reflux | 60 | 80 |

| 4 | 0.02 | Acetonitrile | Reflux | 60 | 72 |

| 5 | 0.02 | Dichloromethane | Reflux | 90 | 45 |

| 6 | 0.02 | Toluene | Reflux | 90 | 40 |

| 7 | 0.02 | Solvent-free | 80 | 60 | 85 |

| 8 | 0.02 | Solvent-free | 100 | 40 | 90 |

| 9 | 0.02 | Solvent-free | 120 | 40 | 90 |

The data clearly indicate that solvent-free conditions at an elevated temperature provide the best results, highlighting a key aspect of green chemistry. While this specific study did not report the synthesis of this compound, the methodology is broadly applicable to various aldehydes, suggesting its potential for producing tert-butyl substituted derivatives.

Green Chemistry Considerations and Microwave-Assisted Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key aspects include maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing catalytic reactions. acs.orgrsc.org

Microwave-assisted synthesis has become a cornerstone of green chemistry, offering a powerful tool to enhance reaction rates, improve yields, and reduce side reactions compared to conventional heating methods. researchgate.netscispace.com Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature changes that can dramatically shorten reaction times from hours to minutes. scispace.comrsc.org

This technology has been successfully applied to the synthesis of complex nicotinonitrile structures. For instance, the synthesis of 2-methyl-4-(4-bromophenyl)-6-(2-pyridyl)nicotinonitrile was achieved via a microwave-assisted pathway. rsc.org The reaction, conducted in a sealed vessel, reached 150 °C and was completed in just 30 minutes, demonstrating a significant acceleration over traditional methods. rsc.org

The following table details a specific example of a microwave-assisted reaction for the synthesis of a nicotinonitrile derivative, showcasing the efficiency of this green technology.

Table 2: Example of Microwave-Assisted Synthesis of a Nicotinonitrile Derivative rsc.org

| Reactants | Solvent | Catalyst System | Temperature (°C) | Time (min) | Power (W) | Yield (%) |

| 3-(4-Bromophenyl)-1-(2-pyridyl)prop-2-en-1-one, Malononitrile, Ammonium Acetate | Ethanol | - | 150 | 30 | 150 | Not specified |

The combination of solvent-free conditions, as seen with MOF catalysis, and the energy efficiency of microwave irradiation represents a powerful strategy for the sustainable synthesis of this compound and related compounds. These approaches not only minimize environmental impact by reducing solvent waste and energy consumption but also align with the economic goals of chemical manufacturing by increasing throughput and simplifying product purification. nih.gov

Mechanistic Investigations of Reactivity and Transformations

Electron Density and Steric Effects on Reaction Pathways

The substitution pattern of 5-(tert-Butyl)nicotinonitrile, with a tert-butyl group at the 5-position and a nitrile group at the 3-position of the pyridine (B92270) ring, creates a unique electronic and steric environment that dictates its reaction pathways.

The tert-butyl group is a bulky, electron-donating group. wikipedia.org Its electron-donating nature is primarily due to hyperconjugation and inductive effects, which increase the electron density of the pyridine ring. This effect is most pronounced at the ortho and para positions relative to the tert-butyl group. However, its significant steric bulk can hinder the approach of reagents to the adjacent positions on the ring, namely C-4 and C-6. wikipedia.org

Conversely, the nitrile group (cyano group) is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the triple bond. This group deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the positions ortho and para to it (C-2, C-4, and C-6).

The combination of these opposing electronic effects results in a complex electron density distribution across the pyridine ring. The electron-donating tert-butyl group partially counteracts the deactivating effect of the nitrile group and the inherent electron deficiency of the pyridine nitrogen.

Steric hindrance from the tert-butyl group is a major determinant of reactivity. wikipedia.org Any reaction at the C-4 or C-6 positions would involve a transition state where the incoming reagent experiences significant steric clash with the large tert-butyl group. This steric hindrance can often direct reactions to less hindered sites or prevent reactions from occurring altogether.

Interactive Table: Estimated Effects of Substituents on the Pyridine Ring of this compound

| Position | Substituent | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| 1 | Nitrogen | Electron-withdrawing | Minor | Site for potential N-oxidation or alkylation |

| 3 | Nitrile | Strongly electron-withdrawing | Moderate | Activates ring for nucleophilic attack, deactivates for electrophilic attack |

| 5 | tert-Butyl | Electron-donating | High | Increases electron density, sterically hinders adjacent positions |

Nucleophilic and Electrophilic Reactivity Profiles

The electronic and steric properties of this compound give rise to distinct reactivity profiles for nucleophilic and electrophilic reactions. masterorganicchemistry.com

Nucleophilic Attack: The pyridine ring, being an electron-deficient heterocycle, is inherently susceptible to nucleophilic attack. This reactivity is further enhanced by the electron-withdrawing nitrile group. Nucleophiles will preferentially attack the positions ortho and para to the nitrile group (C-2, C-4, and C-6) where the electron density is lowest. However, the steric bulk of the tert-butyl group at C-5 will likely disfavor attack at C-4 and C-6. Therefore, the most probable site for nucleophilic attack is the C-2 position. The nitrogen atom of the nitrile group can also be a site for nucleophilic addition, particularly with strong nucleophiles.

Electrophilic Attack: The pyridine ring is generally unreactive towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of the strongly deactivating nitrile group further diminishes its reactivity towards electrophiles. While the tert-butyl group is activating, its effect may not be sufficient to overcome the deactivation by the pyridine nitrogen and the nitrile group. If an electrophilic substitution were to occur, it would likely be directed to the positions where the electron density is highest and steric hindrance is minimized.

Radical Reactions and Oxidative Transformations

The tert-butyl group can influence the radical reactions of this compound. The tertiary C-H bonds of the tert-butyl group are susceptible to radical abstraction, which could lead to functionalization at the tert-butyl group itself. Furthermore, tert-butyl nitrite (B80452) has been used in radical multifunctionalization reactions of alkenes, highlighting the potential for tert-butyl groups to participate in radical processes. beilstein-journals.org The hydroxyl radical is a highly reactive free radical that plays a significant role in oxidative degradation. nih.gov The use of tert-butyl alcohol as a scavenger for hydroxyl radicals can lead to the formation of secondary peroxyl radicals, which can participate in further oxidative reactions. nih.gov

Oxidative transformations can also target the pyridine nitrogen, leading to the formation of the corresponding N-oxide. This transformation would alter the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.

Influence of the Nitrile Group on Pyridine Ring Reactivity

The nitrile group exerts a profound influence on the reactivity of the pyridine ring in this compound. Its strong electron-withdrawing nature significantly modulates the electron density of the aromatic system.

Activation towards Nucleophilic Attack: The nitrile group strongly activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. This is a well-established principle in heterocyclic chemistry. iust.ac.ir

Deactivation towards Electrophilic Attack: Conversely, the nitrile group deactivates the ring towards electrophilic substitution, making such reactions challenging.

Directing Effects: In the event of a nucleophilic attack, the nitrile group directs the incoming nucleophile to the C-2, C-4, and C-6 positions.

Reactivity of the Nitrile Group Itself: The nitrile group can undergo a variety of transformations, such as hydrolysis to a carboxylic acid or an amide, reduction to an amine, or addition of organometallic reagents. These reactions provide a handle for further synthetic modifications. For instance, sterically hindered nicotinonitriles can be converted to amidoximes by heating with hydroxylamine. semanticscholar.org

Chemo- and Regioselectivity in Synthetic Routes

The interplay of electronic and steric effects in this compound is a key factor in determining the chemo- and regioselectivity of its synthetic transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, a reagent could potentially react with the pyridine nitrogen, the nitrile group, or the aromatic ring. For example, a reducing agent could selectively reduce the nitrile group to an amine without affecting the pyridine ring, or a different reducing agent might hydrogenate the pyridine ring. The choice of reagents and reaction conditions is critical for achieving the desired chemoselectivity.

Regioselectivity concerns the position at which a reaction occurs on the molecule. For nucleophilic aromatic substitution, the regioselectivity is primarily governed by the directing effect of the nitrile group and the steric hindrance of the tert-butyl group. As discussed, nucleophilic attack is most likely to occur at the C-2 position. For electrophilic substitution, if it were to occur, the directing effects of both the tert-butyl and nitrile groups would need to be considered, along with the inherent reactivity of the pyridine ring. The synthesis of polysubstituted pyridines often relies on controlling regiochemistry through various synthetic strategies. core.ac.uk

Interactive Table: Predicted Regioselectivity of Reactions on this compound

| Reaction Type | Reagent Type | Most Probable Site of Reaction | Rationale |

| Nucleophilic Aromatic Substitution | Strong Nucleophile | C-2 | Electronic activation by nitrile group, least sterically hindered position. |

| Electrophilic Aromatic Substitution | Strong Electrophile | Unlikely, but possibly C-4 | Balancing the activating effect of the tert-butyl group and deactivating effects of the nitrile and pyridine nitrogen. |

| N-Oxidation | Peroxy Acid | Pyridine Nitrogen | Inherent reactivity of the pyridine nitrogen. |

| Nitrile Hydrolysis | Acid/Base | C-3 (Nitrile Carbon) | Reactivity of the nitrile functional group. |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 5-(tert-Butyl)nicotinonitrile in solution. Through one-dimensional and two-dimensional experiments, the chemical environment and connectivity of each hydrogen and carbon atom can be determined.

One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals for the tert-butyl group and the three aromatic protons on the pyridine (B92270) ring. The tert-butyl group's nine equivalent protons typically appear as a sharp singlet, a result of their chemical and magnetic equivalence and lack of adjacent protons for coupling. The three protons on the pyridine ring (H-2, H-4, and H-6) appear in the downfield aromatic region, with their specific chemical shifts and splitting patterns dictated by their position relative to the electron-withdrawing nitrile group and the electron-donating tert-butyl group.

¹³C NMR: The carbon-13 NMR spectrum provides information on all ten carbon atoms in the structure. The spectrum is typically recorded with proton decoupling, resulting in each unique carbon atom appearing as a single line. uobasrah.edu.iq The nitrile carbon (C≡N) has a characteristic chemical shift in the 115-125 ppm range. The carbons of the tert-butyl group give rise to two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. libretexts.orglibretexts.org The five carbons of the pyridine ring, three of which are protonated (CH) and two are quaternary (C), can be distinguished based on their chemical shifts and by using techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT). organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on standard chemical shift ranges and analysis of similar structures.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | Aromatic Region (~8.7-8.9) | Aromatic Region (~150-155) |

| 3 (C-CN) | - | Aromatic Region (~110-115) |

| 4 | Aromatic Region (~8.0-8.2) | Aromatic Region (~135-140) |

| 5 (C-tBu) | - | Aromatic Region (~160-165) |

| 6 | Aromatic Region (~8.8-9.0) | Aromatic Region (~150-155) |

| C(CH₃)₃ | - | ~35-40 |

| C(CH₃)₃ | Singlet (~1.3-1.5) | ~30-35 |

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons (H-2, H-4, and H-6), confirming their relative positions on the pyridine ring. The isolated singlet of the tert-butyl group would show no correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, showing one-bond ¹H-¹³C correlations. nih.govcolumbia.edu An HSQC spectrum would definitively link the signals of H-2, H-4, and H-6 in the ¹H spectrum to their corresponding C-2, C-4, and C-6 signals in the ¹³C spectrum. It would also show a clear correlation between the tert-butyl protons and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity, revealing correlations between protons and carbons separated by two or three bonds. columbia.eduscience.gov This technique allows for the complete assembly of the molecular skeleton. Key expected correlations would include:

The tert-butyl protons showing correlations to the quaternary carbon C-5 and the protonated carbon C-4 and C-6.

Proton H-2 showing correlations to C-3 and C-4.

Proton H-4 showing correlations to C-2, C-5, and the nitrile carbon (C-3).

Proton H-6 showing correlations to C-5 and C-4.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. nih.gov For this compound (C₁₀H₁₂N₂), the calculated exact mass of the neutral molecule is 160.1000. HRMS analysis of the molecular ion ([M]⁺˙) or a protonated species ([M+H]⁺) would yield a measured mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula.

Electrospray ionization (ESI) is a soft ionization technique that typically generates intact molecular ions, often as protonated molecules ([M+H]⁺), making it ideal for determining molecular weight. nih.govresearchgate.net In the case of this compound, the ESI-MS spectrum would be expected to show a prominent peak at m/z 161.1073, corresponding to the [C₁₀H₁₃N₂]⁺ ion. While ESI is a soft technique, in-source fragmentation can be induced to provide structural information. rsc.org A common fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, which would result in a fragment ion at m/z 145 ([M-15]⁺).

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cznih.gov The FT-IR spectrum of this compound provides clear evidence for its key structural features.

The most characteristic absorption is the nitrile (C≡N) stretching vibration, which appears as a sharp, medium-intensity band in a relatively clean region of the spectrum. frontiersin.org The aromatic ring gives rise to several bands, including C-H stretching vibrations and C=C/C=N ring stretching vibrations. The aliphatic tert-butyl group is identified by its C-H stretching and bending modes. mdpi.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Pyridine Ring) | 3100-3000 | Medium-Weak |

| C-H Stretch | Aliphatic (tert-Butyl) | 2980-2850 | Strong |

| C≡N Stretch | Nitrile | 2240-2220 | Medium, Sharp |

| C=C, C=N Stretch | Aromatic Ring | 1600-1450 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. The process involves directing a beam of X-rays onto a single crystal of the substance of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the exact positions of the individual atoms, the bond lengths between them, and the bond angles can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive information about its solid-state conformation. Key structural parameters that would be elucidated include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) would be determined.

Molecular Geometry: The precise bond lengths and angles of the pyridine ring, the nitrile group, and the tert-butyl group would be established.

Intermolecular Interactions: The analysis would reveal any significant non-covalent interactions, such as hydrogen bonds or π-stacking, that govern the packing of the molecules in the crystal.

Torsional Angles: The rotational orientation of the tert-butyl group relative to the pyridine ring would be defined.

A comprehensive search of scientific databases reveals no published single-crystal X-ray crystallographic data for this compound. Therefore, no experimental data table for its crystal structure can be provided at this time.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule.

UV-Visible Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, which are characteristic of a molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the pyridine ring and the nitrile group constitute the primary chromophore. A UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The position and intensity of these bands would be influenced by the tert-butyl substituent and the solvent environment.

Fluorescence Spectroscopy investigates the emission of light from a molecule after it has been electronically excited. Not all molecules fluoresce; for those that do, the emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a phenomenon known as the Stokes shift). The fluorescence quantum yield (Φf) and the fluorescence lifetime (τf) are important parameters that quantify the efficiency and dynamics of the emission process.

If this compound were found to be fluorescent, these studies would provide valuable information about the nature of its lowest excited singlet state and the pathways by which it deactivates.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. For 5-(tert-Butyl)nicotinonitrile, DFT calculations elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to its chemical properties.

The electronic structure is primarily dictated by the interplay between the electron-withdrawing cyano (-CN) group and the electron-donating tert-butyl (-C(CH₃)₃) group on the pyridine (B92270) ring. The tert-butyl group, through inductive effects, increases the electron density on the aromatic ring. Conversely, the cyano group withdraws electron density through both inductive and resonance effects.

Frontier Molecular Orbitals (HOMO and LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Interactive Data Table: Representative Frontier Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Primarily localized on the pyridine ring, indicating its role as the primary electron donor. |

| LUMO | -1.2 | Distributed across the pyridine ring and the cyano group, highlighting the π-accepting character of the nitrile. |

| HOMO-LUMO Gap | 5.6 | Suggests significant chemical stability. |

Note: These values are illustrative, based on typical DFT calculations for substituted pyridine systems.

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP map would show a region of negative potential (typically colored red) around the nitrogen atom of the pyridine ring and the cyano group, indicating these are the most likely sites for electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms of the pyridine ring and the tert-butyl group. dntb.gov.uadntb.gov.ua

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations are essential for predicting the reactivity and selectivity of chemical reactions. These methods can map potential energy surfaces, identify transition states, and calculate energy barriers, providing a detailed understanding of reaction mechanisms. semanticscholar.org

For this compound, reactivity is governed by the electronic factors identified through DFT. The electron-rich pyridine nitrogen is a primary site for protonation and coordination to Lewis acids. The electron-withdrawing cyano group influences the regioselectivity of reactions on the pyridine ring. nbinno.com Computational studies on the reaction of pyridine with radicals, such as the CN radical, have shown that addition reactions are favored, leading to the formation of cyanopyridine derivatives. frontiersin.org

Reactivity Descriptors Conceptual DFT provides a framework for quantifying reactivity through various descriptors calculated from the electronic structure. mdpi.com These descriptors help in understanding the global and local reactivity of the molecule.

Interactive Data Table: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Typical Value | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.0 eV | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.8 eV | Indicates resistance to change in electron distribution; a higher value suggests greater stability. irjweb.com |

| Global Electrophilicity (ω) | μ² / (2η) | 2.86 eV | Quantifies the ability of the molecule to accept electrons. |

Note: Values are derived from the representative orbital energies in the previous section.

These calculations can predict that electrophilic substitution would be directed by the activating tert-butyl group, while nucleophilic attack might be facilitated at positions ortho or para to the electron-withdrawing cyano group.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and analysis.

NMR Spectroscopy ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. acs.org The predicted shifts for this compound would reflect its asymmetric substitution pattern.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine-H2 | 8.9 | 153.0 |

| Pyridine-H4 | 8.1 | 140.0 |

| Pyridine-H6 | 8.8 | 151.0 |

| Pyridine-C2 | - | 153.0 |

| Pyridine-C3 | - | 110.0 |

| Pyridine-C4 | - | 140.0 |

| Pyridine-C5 | - | 165.0 |

| Pyridine-C6 | - | 151.0 |

| Cyano-C | - | 117.0 |

| tert-Butyl-C (quaternary) | - | 35.0 |

| tert-Butyl-C (methyl) | - | 30.0 |

| tert-Butyl-H | 1.35 | - |

Note: These are estimated values based on data for 4-tert-butylpyridine and 3-cyanopyridine. chemicalbook.comnih.gov Actual values may vary.

IR Spectroscopy The vibrational frequencies in an Infrared (IR) spectrum can be computed through frequency calculations at the optimized geometry of the molecule. These calculations help in assigning the observed experimental bands to specific vibrational modes. For this compound, key predicted vibrations would include the C≡N stretch of the nitrile group and various C-H and C=C/C=N stretching and bending modes of the substituted pyridine ring. researchgate.net

Interactive Data Table: Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H stretch (aromatic) | 3100 - 3000 | Stretching of C-H bonds on the pyridine ring. |

| C-H stretch (aliphatic) | 2980 - 2870 | Asymmetric and symmetric stretching of C-H bonds in the tert-butyl group. |

| C≡N stretch | ~2230 | Characteristic stretching of the nitrile group. semanticscholar.org |

| C=C / C=N ring stretch | 1600 - 1450 | Aromatic ring stretching vibrations. |

| C-H bend (aliphatic) | 1470 - 1365 | Bending modes of the methyl groups. |

Note: Frequencies are typical values for the specified functional groups and are based on data for 3-cyanopyridine. chemicalbook.comnist.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational flexibility. researchgate.net For this compound, the primary focus of conformational analysis is the rotation of the tert-butyl group around the C5-C(tert-butyl) single bond.

Steric and Electronic Parameter Analysis of the tert-Butyl Group

To quantify the influence of substituents in structure-activity relationships, various empirical and computationally derived parameters are used. For the tert-butyl group on the pyridine ring, both steric and electronic parameters are significant.

Steric Parameters Steric effects are crucial for understanding how the size and shape of the tert-butyl group affect reactivity and intermolecular interactions. Sterimol parameters (L, B₁, and B₅) provide a multi-dimensional measure of a substituent's size. handwiki.org These parameters are calculated from the geometry of the group and are more descriptive than single-value parameters like the Taft steric parameter (Es). acs.orgchemrxiv.org

Interactive Data Table: Sterimol Parameters for the tert-Butyl Group

| Parameter | Value (Å) | Description |

| L | 4.11 | Length of the substituent along the axis of the bond to the parent molecule. |

| B₁ | 2.59 | Minimum width perpendicular to the L-axis. |

| B₅ | 2.97 | Maximum width perpendicular to the L-axis. |

Note: These are standard, computationally derived values for the tert-butyl group. researchgate.net

Electronic Parameters The Hammett equation provides a framework for quantifying the electronic effect of a substituent on a reaction center. wikipedia.org The Hammett constant (σ) for the tert-butyl group indicates its electron-donating nature. For substituents on a pyridine ring, aza-replacement constants are sometimes used to account for the heteroatom. uark.edu The tert-butyl group is a weak electron-donating group primarily through an inductive effect (σI) and hyperconjugation. Its Hammett constant (σ_p) is typically negative, signifying this donating character when it is para to the reaction center. In the meta position, as in this compound relative to the ring nitrogen, its effect is primarily inductive.

Interactive Data Table: Hammett Electronic Parameters for the tert-Butyl Group

| Parameter | Value | Interpretation |

| σ_meta | -0.10 | Indicates weak electron-donating character via induction at the meta position. |

| σ_para | -0.20 | Indicates electron-donating character via induction and hyperconjugation at the para position. |

Note: These are established values for the tert-butyl group on a benzene (B151609) ring, which serve as a close approximation for the pyridine system. science.govrsc.orgsciepub.com

Strategic Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Construction

5-(tert-Butyl)nicotinonitrile serves as a valuable and versatile building block in the field of organic synthesis, providing a key structural motif for the construction of more complex molecules. sigmaaldrich.comcymitquimica.com Its pyridine (B92270) ring, substituted with a nitrile group and a bulky tert-butyl group, offers a unique combination of reactivity and steric influence that chemists can exploit to create diverse molecular architectures. The nitrile group can be readily transformed into other functional groups, such as amines or carboxylic acids, while the pyridine nitrogen introduces a basic and coordinating site. The tert-butyl group, on the other hand, can direct the regioselectivity of reactions and enhance the stability and solubility of the resulting compounds.

Precursor in Heterocyclic Synthesis

The nicotinonitrile scaffold is a well-established precursor for the synthesis of a wide variety of heterocyclic compounds. nih.govijirset.com The presence of the nitrile group and the pyridine nitrogen allows for a range of cyclization reactions to form fused ring systems. For instance, nicotinonitriles are utilized in the synthesis of thiadiazolo[3,2-a]pyrimidine-6-carbonitriles and other fused pyrimidine (B1678525) derivatives, which are of interest for their potential biological activities. nih.gov The general strategy often involves the reaction of the nicotinonitrile derivative with a bifunctional reagent, leading to the construction of a new ring fused to the pyridine core.

The synthesis of various biologically active molecules often relies on multicomponent reactions where nicotinonitrile derivatives can act as key starting materials. mdpi.com These reactions allow for the rapid assembly of complex molecular structures in a single step. For example, the synthesis of certain pyrazolo[3,4-d] nih.govresearchgate.netoxazines has been achieved through a three-component reaction involving an isocyanide, a pyridine derivative, and an aldehyde. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Nicotinonitrile Derivatives

| Heterocyclic System | Synthetic Approach | Reference |

| Thiadiazolo[3,2-a]pyrimidines | Cyclization with aromatic aldehydes and malononitrile | nih.gov |

| Pyrazolo[3,4-d] nih.govresearchgate.netoxazines | Three-component reaction with isocyanides and aldehydes | nih.gov |

| Pyridine-fused heterocycles | Various cyclization strategies | nih.govijirset.com |

Utility in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org Nicotinonitrile derivatives, including this compound, can participate in these powerful transformations. The pyridine ring can be functionalized with a leaving group, such as a halogen, making it a suitable substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions.

For instance, the palladium-catalyzed cross-coupling of 5-tributylstannyl-4-fluoropyrazole with aryl iodides proceeds smoothly to yield the corresponding 5-aryl-4-fluoropyrazoles in good yields. nih.gov This demonstrates the feasibility of using heteroaryl stannanes in Stille couplings. Similarly, it is conceivable that a stannylated derivative of this compound could be employed in Stille cross-coupling reactions to introduce the this compound moiety into a target molecule. researchgate.net The use of tert-butylamine (B42293) as a bifunctional additive (acting as both a base and a ligand) has been shown to be effective in nickel-catalyzed photoredox cross-coupling reactions for C-O and C-N bond formation, a methodology that could potentially be applied to reactions involving nicotinonitrile derivatives. nih.gov

Applications in Catalysis (e.g., as a Ligand in Metal Complexes)

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The electronic properties of the pyridine ring, influenced by the electron-withdrawing nitrile group and the electron-donating tert-butyl group, can be fine-tuned to modulate the properties of the resulting metal complex. The use of main group metal and metalloid compounds as supporting ligands for transition metals has emerged as a new area in catalysis, offering unique coordination behavior and electronic properties. nih.gov

While specific examples of this compound as a ligand in catalysis are not extensively documented, the broader class of pyridine-containing ligands is widely used in transition metal catalysis. chiba-u.jp These ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the catalytic transformation. For example, nickel(II) and cobalt(II) complexes with redox-active imino-o-benzoquinonato ligands have shown excellent catalytic activity in the hydrosilylative reduction of nitriles to amines. rsc.org The cooperative effect between the ligand and the metal is crucial for the catalytic activity. Similarly, isonitriles have been investigated as both supporting and non-innocent ligands in metal catalysis, contributing to the discovery of new catalytic processes. researchgate.net

Development of Optoelectronic Materials (e.g., Non-Linear Optics, Fluorescent Dyes)

Optoelectronic materials are at the heart of modern technologies such as light-emitting diodes (LEDs), solar cells, and optical data storage. ossila.comnih.govmdpi.com These materials possess the unique ability to interact with light and electricity. Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit interesting optoelectronic properties, including non-linear optical (NLO) activity and fluorescence.

Nicotinonitrile derivatives have been investigated as building blocks for such materials. researchgate.net The combination of an electron-donating group and an electron-withdrawing nitrile group on a pyridine ring can lead to a charge-transfer character in the molecule, which is a key requirement for NLO activity. nih.govnih.gov The synthesis of novel fluorescent dyes based on the nicotinonitrile scaffold has been reported, with some derivatives exhibiting high relative fluorescence quantum yields. researchgate.netbohrium.com The solvatochromic behavior of these dyes, where the color of the emitted light changes with the polarity of the solvent, makes them potentially useful as environmental sensors.

The introduction of a tert-butyl group can enhance the solubility and processability of these materials, which is crucial for their incorporation into devices. Furthermore, the bulky nature of the tert-butyl group can prevent intermolecular aggregation, which often quenches fluorescence. The development of pyridine-3,5-dicarbonitriles bearing substituted carbazoles has been explored for applications in organic light-emitting diodes (OLEDs), where the tert-butyl group can help in achieving high triplet energy levels, which is important for efficient device performance. researchgate.netresearchgate.net

Table 2: Optoelectronic Properties of Nicotinonitrile-Based Materials

| Material Type | Key Features | Potential Applications | References |

| Fluorescent Dyes | High quantum yields, solvatochromism | Bio-imaging, sensors | researchgate.netbohrium.com |

| Non-Linear Optical (NLO) Materials | Charge-transfer character | Optical switching, data storage | researchgate.netnih.govresearchgate.netrsc.org |

| Organic Light-Emitting Diodes (OLEDs) | High triplet energy levels | Displays, lighting | researchgate.netresearchgate.net |

Polymer Chemistry Applications and Monomer Development

The tert-butyl group is a common substituent in polymer chemistry, often used to introduce specific properties into the resulting polymer. For example, the anionic polymerization of tert-butyl aziridine-1-carboxylate has been reported, leading to the formation of linear polyethyleneimine after deprotection. mdpi.com Copolymers bearing tert-butoxycarbonyl (t-BOC)-protected amine groups have been investigated for photoresist applications. nsf.gov

While the direct application of this compound as a monomer in polymerization has not been extensively reported, its structure suggests potential avenues for incorporation into polymer chains. The nitrile group could potentially be polymerized under certain conditions, or the molecule could be functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) group. The resulting polymers would possess the unique electronic and steric properties of the this compound moiety, which could be beneficial for applications in areas such as specialty polymers and functional materials. For instance, the incorporation of this moiety could enhance the thermal stability or modify the refractive index of the polymer.

Derivatization Reagent for Analytical Applications (Chemical Transformations)

Derivatization in analytical chemistry is a technique used to chemically modify an analyte to make it more suitable for analysis by a particular method, such as chromatography or mass spectrometry. researchgate.netmdpi-res.com This modification can improve the analyte's volatility, thermal stability, detectability, or chromatographic separation. nih.gov

While there is no specific mention in the provided search results of this compound being used as a derivatization reagent, its chemical structure suggests potential applications in this area. The nitrile group can undergo a variety of chemical transformations. For example, it could be reduced to an amine, which could then be reacted with a fluorogenic reagent to enhance detection in liquid chromatography.

A more direct application could involve reactions where the nicotinonitrile moiety itself is attached to an analyte to improve its analytical characteristics. For example, if this compound were converted to a reagent that could react with specific functional groups (e.g., alcohols or amines), it could be used to "tag" these molecules. The bulky and relatively non-polar tert-butyl group could enhance the retention of polar analytes in reversed-phase liquid chromatography, while the nitrogen-containing pyridine ring could provide a site for selective detection, for instance by mass spectrometry. The comparison of different derivatization reagents for the analysis of vitamin D metabolites highlights the importance of choosing the right reagent to enhance sensitivity and selectivity. nih.gov

Future Perspectives and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign methods for the synthesis of substituted pyridines is a continuous endeavor in organic chemistry. For 5-(tert-Butyl)nicotinonitrile, future research could focus on moving beyond traditional multi-step processes, which may involve harsh conditions and generate significant waste.

Key Research Directions:

C-H Activation: Direct functionalization of the pyridine (B92270) core at the C-5 position with a tert-butyl group represents a highly atom-economical approach. Investigating transition-metal-catalyzed C-H tert-butylation could provide a more direct and sustainable route to the target molecule.

Multi-component Reactions: Designing one-pot, multi-component reactions that assemble the this compound scaffold from simple, readily available starting materials could significantly enhance synthetic efficiency. researchgate.netnih.gov

Sustainable Catalysis: The use of earth-abundant metal catalysts or even metal-free catalytic systems would align with the principles of green chemistry, reducing both the cost and environmental impact of the synthesis. thieme-connect.com

Exploration of Undiscovered Reactivity Pathways and Functional Group Transformations

The electronic and steric influence of the tert-butyl group at the meta-position to the nitrogen and ortho- to the nitrile group could lead to unique reactivity patterns for this compound.

Potential Areas of Investigation:

Nitrile Group Transformations: Systematic studies on the hydrolysis, reduction, or cycloaddition reactions of the nitrile group in the presence of the bulky tert-butyl substituent could reveal novel reactivity and lead to the synthesis of new families of compounds, such as amides, amines, and tetrazoles.

Pyridine Ring Functionalization: Investigating how the tert-butyl group directs further functionalization of the pyridine ring is crucial. This includes electrophilic and nucleophilic aromatic substitution reactions, as well as radical functionalization, to understand the regioselectivity and reactivity. innovations-report.comacs.org

Photocatalysis and Electrochemistry: Employing modern synthetic tools like photocatalysis and electrochemistry could uncover unique transformations that are not accessible through traditional thermal methods.

Advanced Computational Modeling for Predictive Chemistry and Material Design

In the absence of extensive experimental data, computational chemistry can serve as a powerful tool to predict the properties and reactivity of this compound, thereby guiding future experimental work.

Computational Approaches:

DFT Calculations: Density Functional Theory (DFT) can be used to model the electronic structure, molecular orbitals, and electrostatic potential of the molecule. This can provide insights into its reactivity, stability, and potential for intermolecular interactions.

Reaction Mechanism Simulation: Simulating potential reaction pathways can help in understanding the kinetics and thermodynamics of various transformations, aiding in the design of more efficient synthetic routes.

Material Property Prediction: Computational screening can be employed to predict properties relevant to material science, such as electronic band gaps, charge transport characteristics, and non-linear optical properties, helping to identify promising application areas.

Integration with Flow Chemistry and Automated Synthesis

For the scalable and safe production of this compound and its derivatives, flow chemistry offers significant advantages over traditional batch processing. nih.govmdpi.com

Future Implementations:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would enable better control over reaction parameters, improve safety, and facilitate scale-up. durham.ac.uk

In-line Purification and Analysis: Integrating in-line purification and analytical techniques within a flow setup would allow for real-time monitoring and optimization of the reaction, leading to higher purity and yield.

Automated Derivatization: An automated flow platform could be used to rapidly synthesize a library of derivatives from this compound, accelerating the discovery of new molecules with desired properties.

Applications in Advanced Material Science beyond Optoelectronics

While nicotinonitrile derivatives have shown promise in optoelectronics, the unique properties imparted by the tert-butyl group could open doors to other areas of material science.

Potential Application Areas:

Porous Organic Frameworks (POFs): The rigid structure of the pyridine ring combined with the steric bulk of the tert-butyl group could make this compound a suitable building block for the synthesis of microporous materials for gas storage and separation.

Ligands for Catalysis: As a functionalized pyridine, it could serve as a ligand for transition metal catalysts. The electronic and steric properties of the tert-butyl group could influence the activity and selectivity of the catalytic center.

Functional Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with tailored thermal, mechanical, and electronic properties.

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.